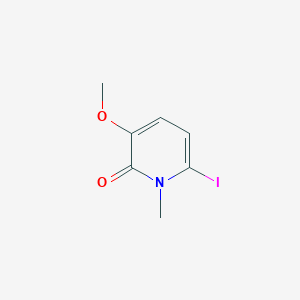![molecular formula C27H29N7O B12634588 Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-](/img/structure/B12634588.png)
Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzeneacetonitrile core linked to a pyrrolo[2,3-d]pyrimidine moiety through a phenylamino group. The presence of a hydroxyethyl-substituted piperazine ring further adds to its complexity and potential reactivity.
Vorbereitungsmethoden
The synthesis of Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the benzeneacetonitrile core, which can be achieved by reacting benzyl chloride with potassium cyanide or sodium cyanide . The resulting benzyl cyanide is then subjected to further functionalization to introduce the pyrrolo[2,3-d]pyrimidine moiety and the hydroxyethyl-substituted piperazine ring. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as catalytic hydrogenation and chromatography for purification .
Analyse Chemischer Reaktionen
Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl-substituted piperazine ring and the pyrrolo[2,3-d]pyrimidine moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system under study.
Vergleich Mit ähnlichen Verbindungen
Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- can be compared with other similar compounds, such as:
Benzeneacetonitrile, 4-nitro-: This compound has a nitro group instead of the hydroxyethyl-substituted piperazine ring, leading to different reactivity and applications.
2-Phenylpropionic acid: While structurally simpler, this compound shares the benzeneacetonitrile core but lacks the additional functional groups present in the target compound.
4-Phenyl-3-buten-2-one: This compound contains a phenyl group and a butenone moiety, offering different chemical properties and uses.
The uniqueness of Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- lies in its complex structure, which provides a versatile platform for various chemical modifications and applications.
Eigenschaften
Molekularformel |
C27H29N7O |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
2-[3-[2-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C27H29N7O/c1-19-18-29-26-24(19)25(21-4-2-3-20(17-21)9-10-28)31-27(32-26)30-22-5-7-23(8-6-22)34-13-11-33(12-14-34)15-16-35/h2-8,17-18,35H,9,11-16H2,1H3,(H2,29,30,31,32) |
InChI-Schlüssel |
MGCQENKAQXDYRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC=C(C=C4)N5CCN(CC5)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)
![6-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12634550.png)

![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)


![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12634578.png)
![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
![6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12634581.png)
![7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12634585.png)
